3-Propoxynaphthalen-2-ylamine
Description
Contextualization within Naphthalene-Based Chemical Entities
Naphthalene (B1677914), a bicyclic aromatic hydrocarbon, serves as a fundamental building block in organic chemistry. ekb.eg Its derivatives are integral to a wide range of applications, from dyes and polymers to pharmaceuticals. researchgate.netekb.eg The introduction of various functional groups onto the naphthalene core allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of chemical entities with unique characteristics. researchgate.net
Naphthalene-based compounds have shown a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netekb.egjmchemsci.com Several FDA-approved drugs, such as naproxen (B1676952) and propranolol, feature a naphthalene scaffold, highlighting its importance in medicinal chemistry. ekb.eg The strategic modification of the naphthalene ring system continues to be a fruitful area of research, with scientists exploring novel derivatives for their potential applications. researchgate.netjmchemsci.com
The Role of the Propoxy and Amine Functionalities in Molecular Design and Functionality
The specific substitution pattern of 3-Propoxynaphthalen-2-ylamine, featuring both a propoxy and an amine group, is crucial to its chemical identity and potential applications.
The propoxy group (-OCH₂CH₂CH₃) is an ether linkage that can significantly influence a molecule's properties. It can enhance the lipophilicity of a compound, which is a critical factor in its ability to cross biological membranes. The flexibility of the propyl chain can also play a role in how the molecule interacts with biological targets. Furthermore, the oxygen atom in the propoxy group can act as a hydrogen bond acceptor, contributing to intermolecular interactions. acs.org
The amine group (-NH₂) is a fundamental functional group in organic and medicinal chemistry. purkh.comijrpr.com It can act as a hydrogen bond donor and acceptor, and its basicity allows it to form salts, which can improve a compound's solubility and handling properties. solubilityofthings.comfiveable.me The amine functionality is a key feature in a vast number of biologically active molecules, including neurotransmitters and many therapeutic agents, where it often plays a direct role in the compound's mechanism of action. purkh.comsolubilityofthings.com In synthetic chemistry, the amine group is a versatile handle for further chemical modifications. ijrpr.comsolubilityofthings.com
The combination of a propoxy and an amine group on a naphthalene scaffold, as seen in this compound, creates a molecule with a unique balance of lipophilicity, hydrogen bonding capability, and chemical reactivity, making it an interesting candidate for further investigation.
Current Research Landscape and Unexplored Scientific Avenues for Naphthylamine Derivatives
Research into naphthylamine derivatives is an active and evolving field. Scientists are continuously exploring new synthetic methods to create novel naphthylamine-based structures with tailored properties. beilstein-journals.orgmdpi.com These efforts are driven by the wide range of biological activities exhibited by this class of compounds. nih.govnih.gov For instance, various naphthylamine derivatives have been investigated for their potential as antimicrobial and cytotoxic agents. nih.govnih.gov
Recent studies have focused on the stereoselective synthesis of binaphthyl diamines, which are important as chiral ligands and catalysts. researchgate.net Additionally, the functionalization of the naphthalene core in naphthylamine derivatives through techniques like C-H activation is opening up new possibilities for creating complex molecular architectures. beilstein-journals.orgmdpi.com
Despite the progress made, there remain many unexplored scientific avenues for naphthylamine derivatives. The systematic exploration of structure-activity relationships for different substitution patterns on the naphthalene ring is an ongoing endeavor. nih.gov Furthermore, the application of naphthylamine derivatives in materials science, for example, in the development of organic light-emitting diodes (OLEDs) or sensors, is an area with significant potential for growth. The unique photophysical properties of the naphthalene core, combined with the tunability afforded by functional groups like amines, make these compounds attractive for such applications.
The following tables provide a summary of the key functionalities and the research landscape for naphthylamine derivatives.
| Functional Group | Key Characteristics and Roles in Molecular Design |
| Propoxy Group | Increases lipophilicity, provides conformational flexibility, oxygen atom acts as a hydrogen bond acceptor. acs.org |
| Amine Group | Acts as a hydrogen bond donor/acceptor, provides basicity for salt formation, serves as a versatile synthetic handle. purkh.comijrpr.comsolubilityofthings.comfiveable.me |
| Naphthalene Core | Bicyclic aromatic scaffold, provides a platform for diverse functionalization, exhibits a wide range of biological activities. researchgate.netekb.eg |
| Research Area | Focus | Representative Examples |
| Medicinal Chemistry | Antimicrobial, anticancer, and anti-inflammatory agents. researchgate.netekb.egjmchemsci.comnih.govnih.gov | Naproxen, Propranolol ekb.eg |
| Synthetic Chemistry | Development of new synthetic methodologies, stereoselective synthesis. beilstein-journals.orgmdpi.comresearchgate.net | Cobalt-catalyzed C8 alkoxylation of naphthylamine derivatives beilstein-journals.org |
| Materials Science | Potential applications in organic electronics and sensors. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
3-propoxynaphthalen-2-amine |
InChI |
InChI=1S/C13H15NO/c1-2-7-15-13-9-11-6-4-3-5-10(11)8-12(13)14/h3-6,8-9H,2,7,14H2,1H3 |
InChI Key |
SAKDZEUVNMDGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=CC=CC=C2C=C1N |
Origin of Product |
United States |
Synthetic Strategies and Methodological Advancements for 3 Propoxynaphthalen 2 Ylamine and Its Analogs
De Novo Synthesis Approaches for the Naphthalene (B1677914) Core with Amine and Propoxy Substitution
The de novo synthesis of a substituted naphthalene core, such as that in 3-propoxynaphthalen-2-ylamine, involves constructing the bicyclic aromatic system from acyclic or monocyclic precursors. These strategies are advantageous as they can install the required substituents concurrently with ring formation, often providing a high degree of control over the final structure.
Cyclization Reactions for Naphthalene Ring Formation
A variety of cyclization reactions have been developed to form the naphthalene skeleton. These methods often involve the annulation of a benzene (B151609) ring with a suitable four-carbon chain or a [4+2] cycloaddition strategy.
One prominent approach is the metal-promoted annulation of aryl acetaldehydes with alkynes. For instance, iron(III) chloride (FeCl3) has been shown to effectively promote the annulation of aryl acetaldehydes with various internal alkynes, leading to polysubstituted naphthalenes under mild conditions. lookchem.com The reaction proceeds with high regioselectivity, which is crucial for establishing the 2,3-substitution pattern. lookchem.com
Gold(I)-catalyzed cyclization of 2-alkenylphenyl carbonyl compounds also provides a pathway to substituted naphthalenes. campushomepage.comacs.org This method leverages the oxophilic Lewis acidity of the gold(I) catalyst to activate a carbonyl group, initiating an intramolecular cyclization cascade that ultimately furnishes the naphthalene ring system. campushomepage.comacs.org
Furthermore, electrophilic cyclization of arene-containing propargylic alcohols using reagents like iodine monochloride (ICl) or bromine (Br2) offers a regioselective route to naphthalenes and 2-naphthols. nih.gov This 6-endo-dig cyclization is tolerant of various functional groups, making it a versatile tool for building complex naphthalene derivatives. nih.gov
Table 1: Comparison of Selected Cyclization Reactions for Naphthalene Synthesis
| Reaction Type | Key Reagents/Catalyst | Precursors | Key Features | Reference |
| Annulation | FeCl3 | Aryl acetaldehydes, Alkynes | High regioselectivity, Mild conditions | lookchem.com |
| Gold-Catalyzed Cyclization | Au(I) complexes | 2-Alkenylphenyl carbonyl compounds | Exploits oxophilic nature of Au(I) | campushomepage.comacs.org |
| Electrophilic Cyclization | ICl, I2, Br2 | Arene-containing propargylic alcohols | Forms functionalized 2-naphthols, Good regioselectivity | nih.gov |
| Diels-Alder Reaction | Aryne intermediates | 4-Hydroxy-2-pyrones | Access to highly functionalized naphthalenes | rsc.org |
Direct Amine Installation Methods
Direct amination involves the introduction of an amino group onto an aromatic ring in a single step, bypassing traditional multi-step sequences like nitration followed by reduction. While challenging, catalytic systems have been developed for the direct amination of naphthalene. For example, vanadium catalysts (e.g., V2O5/HZSM-5) have been used to catalyze the amination of naphthalene with hydroxylamine, achieving significant yields under relatively mild conditions. researchgate.net The reaction mechanism is thought to involve the formation of an active aminating species, ⋅NH3+, which attacks the naphthalene ring. researchgate.net
Copper-catalyzed reactions have also emerged as a powerful tool for direct C-H amination. Protocols using copper salts can achieve direct amination of naphthalene diimides and 1-naphthylamine (B1663977) derivatives, demonstrating the potential for installing amino groups with high regioselectivity. rsc.orgacs.org For a de novo synthesis, a precursor could be designed to undergo an intramolecular amination or an intermolecular reaction where the amine is installed during the final aromatization step.
Etherification Routes for Propoxy Moiety Introduction
Introducing the propoxy group during the de novo synthesis typically involves using a starting material that already contains a propoxy substituent or a hydroxyl group that can be readily converted. For instance, in an annulation reaction between an aryl acetaldehyde (B116499) and an alkyne, a propoxy-substituted phenylacetaldehyde (B1677652) could be used as the starting material. lookchem.com This strategy ensures the propoxy group is correctly positioned from the outset.
Alternatively, cyclization methods that produce a naphthol intermediate, such as the electrophilic cyclization of certain propargylic alcohols, provide a direct handle for subsequent etherification. nih.gov The resulting hydroxyl group can then be converted to the propoxy ether in a later step, which, while not strictly part of the ring formation, is a direct consequence of the chosen de novo strategy.
Functional Group Interconversions for Amine Installation at the C2 Position
Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the conversion of one functional group into another. ic.ac.ukfiveable.me For the synthesis of this compound, a common strategy is to install a different functional group at the C2 position of a pre-formed naphthalene ring and then convert it to an amine.
One of the most classic and effective methods for converting a hydroxyl group to an amine on a naphthalene ring is the Bucherer reaction . This reaction involves treating a naphthol with an aqueous sulfite (B76179) or bisulfite solution and ammonia (B1221849) or an amine. researchgate.net For instance, a precursor like 3-propoxy-2-naphthol could be directly converted to this compound. The reaction is reversible and proceeds through the addition of bisulfite to the naphthol, forming a tetralone-sulfonic acid intermediate, which then undergoes nucleophilic attack by the amine. Microwave irradiation has been shown to significantly accelerate the Bucherer reaction, leading to high yields of aminonaphthalene derivatives in shorter reaction times. researchgate.net
Other FGI strategies for installing an amine group include:
Reduction of a Nitro Group: A 2-nitronaphthalene (B181648) derivative can be readily reduced to the corresponding 2-aminonaphthalene. This is a highly reliable transformation, typically achieved using reagents like tin(II) chloride (SnCl2) in hydrochloric acid, catalytic hydrogenation (e.g., H2 over Pd/C), or iron powder in acetic acid.
Amination of a Halide: A 2-halonaphthalene (e.g., 2-bromonaphthalene) can be converted to the amine via transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using ammonia or an ammonia equivalent.
Reduction of an Azide: A 2-azidonaphthalene, which can be prepared from a 2-halonaphthalene via nucleophilic substitution with sodium azide, can be reduced to the amine using reagents like lithium aluminium hydride (LiAlH4) or through catalytic hydrogenation. vanderbilt.edu
Etherification Reactions for Propoxy Moiety Introduction at the C3 Position
The introduction of the propoxy group at the C3 position is most commonly achieved via etherification of a corresponding hydroxyl group. The Williamson ether synthesis is the archetypal method for this transformation. This reaction involves the deprotonation of a hydroxyl group with a suitable base to form an alkoxide, followed by nucleophilic substitution (SN2) with an alkyl halide, in this case, a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).
For the synthesis of this compound, a suitable precursor would be 2-amino-3-hydroxynaphthalene or a protected variant. The choice of base is critical to ensure selective O-alkylation over N-alkylation. Common bases include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. sioc-journal.cn
Patented processes for the etherification of dihydroxynaphthalenes highlight reaction conditions that can be adapted for this purpose. These methods often employ temperatures ranging from 150°C to 350°C and can be carried out under autogenous pressure. google.com The use of phase-transfer catalysts can also facilitate the reaction, especially when dealing with substrates of limited solubility.
Table 2: General Conditions for Williamson Ether Synthesis of Naphthols
| Precursor | Alkylating Agent | Base | Solvent | Typical Conditions | Reference |
| 2-Amino-3-hydroxynaphthalene | 1-Bromopropane | K2CO3, Cs2CO3 | DMF, Acetonitrile | Room temp. to moderate heating | sioc-journal.cn |
| 2,3-Dihydroxynaphthalene | Propyl carboxylate | Carboxylic acid salt | Water (optional) | 220°C - 300°C | google.com |
| 2,7-Dihydroxynaphthalene | 8-tosyloxy-3,6-dioxaoctanol | K2CO3, Cs2CO3 | DMF | N/A | sioc-journal.cn |
Regioselective Synthesis and Isomer Control Strategies
Achieving the correct 2,3-substitution pattern on the naphthalene core is a significant synthetic challenge, as electrophilic substitution reactions on naphthalene often yield mixtures of isomers. Therefore, strategies that offer precise regiocontrol are highly valuable.
Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. acs.orgnih.gov This technique utilizes a directing group (DG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with an electrophile. For the synthesis of a 2,3-disubstituted naphthalene, one could start with a 2-substituted naphthalene where the substituent acts as a directing group. For example, the N,N-diethyl carbamate (B1207046) group (-OCONEt2) is an excellent directing group. Starting with N,N-diethyl-O-naphthyl-2-carbamate, metalation with a strong lithium amide base occurs selectively at the C3 position. acs.orgnih.gov Quenching this intermediate with an appropriate electrophile installs a substituent at C3. Subsequent manipulation of the directing group and the newly introduced functionality can lead to the desired 2-amino-3-propoxy structure.
The inherent regioselectivity of certain annulation reactions also provides excellent isomer control. The FeCl3-promoted annulation of aryl acetaldehydes with unsymmetrical alkynes, for instance, often proceeds with a single, predictable regiochemical outcome, governed by electronic and steric factors of the reacting partners. lookchem.com Similarly, Diels-Alder reactions between appropriately substituted dienes and dienophiles, such as the reaction of 2-pyrones with aryne intermediates, can provide a predictable route to highly substituted naphthalenes, locking in the desired regiochemistry from the start. rsc.org
Control can also be exerted during functional group interconversions. For example, the bromination of naphthalene can be controlled to produce specific isomers. While direct bromination often gives the 1-bromo derivative, using specific catalysts or conditions, such as bromine over KSF clay, can lead to polybrominated naphthalenes like 1,2,4,6-tetrabromonaphthalene. arkat-usa.org A subsequent regioselective proto-debromination can then yield a specific isomer like 2,6-dibromonaphthalene, illustrating how a combination of reactions can be used to access isomers that are difficult to obtain directly. arkat-usa.org
Derivatization Pathways and Analog Generation from this compound
The chemical scaffold of this compound offers multiple sites for structural modification, enabling the generation of a diverse library of analogs. The primary reactive centers include the amine functionality, the propoxy side chain, and the aromatic naphthalene ring system. These sites can be targeted through various synthetic strategies to modulate the compound's physicochemical and pharmacological properties.
N-Alkylation and N-Acylation of the Amine Functionality
The primary amine group at the C2 position is a key site for derivatization through N-alkylation and N-acylation reactions. These transformations introduce substituents that can significantly alter the molecule's steric and electronic characteristics.
N-Alkylation is typically achieved through nucleophilic substitution reactions where the amine attacks an alkyl halide. researchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, driving the reaction to completion. The choice of alkyl halide allows for the introduction of a wide array of alkyl groups, from simple methyl or ethyl chains to more complex cyclic or functionalized moieties. However, a common challenge in the N-alkylation of primary amines is the potential for overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov Careful control of stoichiometry and reaction conditions is crucial to favor mono-alkylation. Modern catalytic methods, such as the direct N-alkylation of amines with alcohols, offer a greener alternative by producing water as the only byproduct. scientific.net
N-Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or acid anhydride, to form an amide. google.com These reactions are generally high-yielding and proceed under mild conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The resulting N-acyl derivatives are typically more stable and less basic than the parent amine. The use of thioesters as the acyl source has also been reported as a mild and chemoselective method for the N-acylation of heterocyclic amines like indoles, a strategy that could be applicable to naphthylamines. wikipedia.org Electrochemical methods are also emerging for N-acylation, providing a sustainable approach that avoids the use of external oxidants or metal catalysts. pearson.com
| Reaction Type | Reagents & Conditions | Product Type | Key Features | Reference |
|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Secondary or Tertiary Amine | Classic method; risk of overalkylation. | researchgate.net |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH₃CN, H₂/Pd-C) | Secondary or Tertiary Amine | Controlled mono-alkylation; avoids overalkylation. | scientific.net |
| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM, THF) | Amide | Generally high yield; produces stable amides. | google.comnih.gov |
| Thioester Acylation | Thioester (e.g., R-CO-SMe), Base (e.g., Cs₂CO₃), High temperature | Amide | Uses stable acyl source; good functional group tolerance. | wikipedia.org |
Modifications and Functionalization of the Propoxy Side Chain
The propoxy group at the C3 position provides another handle for derivatization. Modifications can be achieved either by cleaving the ether linkage and introducing a new functional group or by directly functionalizing the propyl chain.
O-Dealkylation of the aryl propyl ether is a common strategy to unmask the corresponding 3-hydroxy-naphthalen-2-ylamine. acsgcipr.org This cleavage is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong protic acids such as HBr or HI. organic-chemistry.orggoogle.com The resulting naphthol is a versatile intermediate that can be re-alkylated with various alkyl halides or activated alcohols to introduce new ether side chains, thereby generating a library of analogs with different steric and electronic properties. Photocatalytic methods for the dealkylation of aryl alkyl ethers using molecular oxygen as the oxidant represent a milder and more sustainable approach. acs.org
Direct C-H Functionalization of the propoxy side chain is a more advanced strategy that avoids the dealkylation-realkylation sequence. nih.gov Catalytic methods, for instance using silver-based catalysts, can achieve C-H insertion reactions with carbene precursors to introduce new substituents directly onto the alkyl chain, such as at the α-position. nih.gov Palladium-catalyzed C-H alkenylation has also been demonstrated for alkyl aryl ethers, offering a route to install unsaturated moieties on the side chain. rsc.org These methods provide efficient access to complex derivatives that would be difficult to synthesize through other routes.
| Strategy | Reagents & Conditions | Intermediate/Product | Advantages | Reference |
|---|---|---|---|---|
| O-Dealkylation | BBr₃, DCM, low temp; or HBr, reflux | 3-Hydroxy-naphthalen-2-ylamine | Generates versatile phenol (B47542) intermediate for re-functionalization. | acsgcipr.orgorganic-chemistry.org |
| Photocatalytic Dealkylation | Cu catalyst, O₂, visible light | 3-Hydroxy-naphthalen-2-ylamine | Mild conditions, uses economical catalyst and oxidant. | acs.org |
| Side-Chain C-H Functionalization | Ag or Rh catalyst, Diazo compound/N-triftosylhydrazone | α-Substituted Propoxy Derivative | Direct, atom-economical functionalization. | nih.gov |
Electrophilic and Nucleophilic Functionalization of the Naphthalene Ring System
The naphthalene core of this compound is susceptible to electrophilic aromatic substitution, with the regioselectivity governed by the directing effects of the existing amino and propoxy substituents.
Both the amino (-NH₂) and propoxy (-OPr) groups are strong activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic system via resonance. lkouniv.ac.inmasterorganicchemistry.com In electrophilic substitution reactions, the incoming electrophile will preferentially attack positions that are activated by these groups and lead to the most stable carbocation intermediate (Wheland intermediate). For naphthalene systems, substitution at the α-position (C1, C4, C5, C8) is generally kinetically favored over the β-position (C2, C3, C6, C7) because the intermediate for α-attack is better stabilized by resonance, preserving the aromaticity of the adjacent ring in more resonance structures. wordpress.comonlineorganicchemistrytutor.com
In this compound, the C1 position is ortho to the powerful amino directing group and alpha to the naphthalene system. The C4 position is para to the amino group and ortho to the propoxy group. Given the stronger activating effect of the amino group compared to the alkoxy group, and the general preference for α-substitution, the C1 position is the most probable site for electrophilic attack. rsc.org Reactions such as halogenation, nitration, or Friedel-Crafts acylation would be expected to yield primarily the 1-substituted derivative.
Nucleophilic aromatic substitution on the electron-rich naphthalene ring is generally difficult and would require the presence of strong electron-withdrawing groups or the use of transition-metal-catalyzed C-H activation strategies.
| Position | Relation to -NH₂ | Relation to -OPr | Naphthalene Position | Predicted Reactivity | Rationale |
|---|---|---|---|---|---|
| C1 | ortho | - | α | Most Favored | Strong activation by -NH₂; α-position; less steric hindrance. rsc.org |
| C4 | para | ortho | α | Less Favored | Activation by both groups; sterically hindered by adjacent -OPr group. |
| C5, C7 | - | - | α, β | Minor | Located on the other ring; less activated. |
| C6, C8 | - | - | β, α | Minor | Located on the other ring; less activated. |
Heterocyclic Annulation Reactions Involving the Amine Group
The amine functionality of this compound can serve as a nucleophilic component in cyclization reactions to construct new heterocyclic rings fused to the naphthalene scaffold. Such annulation strategies provide access to complex polycyclic aromatic systems.
Classic named reactions for quinoline (B57606) synthesis are particularly relevant.
The Skraup synthesis and its variant, the Doebner-von Miller reaction , involve the condensation of an aromatic amine with glycerol (B35011) (which dehydrates to acrolein) or an α,β-unsaturated carbonyl compound, respectively, under strong acidic conditions. wikipedia.orgnih.goviipseries.org Applying these methods to this compound would lead to the formation of substituted benzo[f]quinoline (B1222042) derivatives. researchgate.netlew.ro
The Paal-Knorr synthesis offers a route to N-substituted pyrroles by reacting a primary amine with a 1,4-dicarbonyl compound under mildly acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction could be used to append a pyrrole (B145914) ring to the nitrogen atom of the naphthylamine.
The Combes quinoline synthesis involves the reaction of an aniline (B41778) with a β-diketone in the presence of an acid catalyst, which would yield a different substitution pattern on the newly formed quinoline ring compared to the Skraup reaction. iipseries.org
These annulation reactions significantly expand the structural diversity of derivatives that can be generated from the starting naphthylamine, leading to novel heterocyclic frameworks with potentially unique biological activities.
Sustainable and Catalytic Synthetic Methodologies for Naphthylamine Derivatives
Modern organic synthesis emphasizes the development of sustainable and efficient methodologies that minimize waste, energy consumption, and the use of hazardous reagents. In the context of naphthylamine derivatives, several green and catalytic approaches have emerged as powerful alternatives to traditional synthetic methods.
Photocatalysis , which utilizes visible light to drive chemical reactions, has been applied to the synthesis and functionalization of naphthylamines. researchgate.net Naphthalene-based porous organic salts have been developed as heterogeneous photocatalysts for the visible-light-driven oxidative coupling of amines. rsc.org Photocatalytic methods can also be used for degradation studies of naphthylamine derivatives, often employing semiconductor nanoparticles like TiO₂ or SrPO₄. scientific.netrsc.orgmdpi.com This approach offers a green method for oxidation and functionalization reactions, often proceeding under mild conditions with air or oxygen as the terminal oxidant.
Electrochemical synthesis provides another sustainable platform, using electricity as a "traceless" reagent to drive oxidation or reduction reactions. mdpi.com This technique has been successfully employed for the dehydrogenative homocoupling of 2-naphthylamine (B18577) derivatives to produce 1,1'-binaphthyl-2,2'-diamines (BINAMs), which are valuable chiral ligands and catalysts. mdpi.comresearchgate.netproquest.com Anodic oxidation offers a clean and efficient alternative to metal-mediated coupling reactions, which often require stoichiometric amounts of toxic and expensive oxidants, by producing only hydrogen gas as a byproduct. mdpi.com
Reactivity and Reaction Mechanisms of 3 Propoxynaphthalen 2 Ylamine
Amine Nucleophilicity and Basic Properties in Organic Reactions
The lone pair of electrons on the nitrogen atom of the amino group in 3-Propoxynaphthalen-2-ylamine renders it both basic and nucleophilic. These properties are central to its reactivity, enabling it to participate in a wide array of chemical reactions.
Reactions with Electrophiles
As a potent nucleophile, the amino group readily reacts with a variety of electrophilic species. Common reactions include acylation, alkylation, and diazotization.
Acylation: In the presence of a base, this compound can be readily acylated by acid chlorides or anhydrides to form the corresponding N-acyl derivatives. For instance, reaction with acetyl chloride would yield N-(3-propoxynaphthalen-2-yl)acetamide. This reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of the acylating agent.
Alkylation: The amino group can also undergo alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and poly-alkylated products.
Diazotization: A characteristic reaction of primary aromatic amines is diazotization, which involves treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. byjus.com This reaction converts the primary amino group into a diazonium salt (-N₂⁺), a versatile intermediate in organic synthesis. The resulting naphthalenediazonium salt can then undergo various Sandmeyer-type reactions to introduce a wide range of substituents onto the naphthalene (B1677914) ring. byjus.com For example, treatment with copper(I) halides can introduce a halogen atom, while reaction with potassium iodide yields the corresponding iodo-derivative. Azo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, can also be initiated from the diazonium salt to form highly colored azo compounds. nih.gov
| Electrophile | Reaction Type | Product Type |
| Acetyl chloride | Acylation | N-acetylated amine |
| Methyl iodide | Alkylation | Methylated amine |
| Nitrous acid | Diazotization | Diazonium salt |
Condensation and Imine Formation
The primary amino group of this compound can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form imines (Schiff bases). This reaction is typically acid-catalyzed and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The formation of these imine derivatives can be a crucial step in the synthesis of more complex heterocyclic structures.
Aromatic Reactivity of the Naphthalene System
The naphthalene ring of this compound is an electron-rich aromatic system, and its reactivity is significantly influenced by the two activating substituents: the amino group (-NH₂) and the propoxy group (-OPr). Both of these groups are ortho-, para-directing and strongly activating towards electrophilic aromatic substitution.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution reactions, the incoming electrophile will preferentially attack positions on the naphthalene ring that are activated by the electron-donating effects of the amino and propoxy groups. The directing effects of these two groups are synergistic. The amino group at the 2-position and the propoxy group at the 3-position will direct incoming electrophiles primarily to the 1- and 4-positions of the naphthalene ring.
The precise regioselectivity will depend on the specific electrophile and the reaction conditions. Steric hindrance may also play a role in determining the final product distribution. For instance, in reactions like nitration or halogenation, a mixture of 1- and 4-substituted products is expected. The relative yields of these isomers would be influenced by the steric bulk of the electrophile and the solvent used.
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Nitro-3-propoxynaphthalen-2-ylamine and 4-Nitro-3-propoxynaphthalen-2-ylamine |
| Bromination | Br₂, FeBr₃ | 1-Bromo-3-propoxynaphthalen-2-ylamine and 4-Bromo-3-propoxynaphthalen-2-ylamine |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-Acyl-3-propoxynaphthalen-2-ylamine and 4-Acyl-3-propoxynaphthalen-2-ylamine |
Nucleophilic Aromatic Substitution on Activated Systems
While the electron-rich naphthalene ring of this compound is generally unreactive towards nucleophilic aromatic substitution, such reactions can occur if the ring is suitably activated with a strong electron-withdrawing group, or if the reaction proceeds via a diazonium salt intermediate. For instance, if a nitro group were introduced onto the ring, a suitably positioned leaving group could be displaced by a strong nucleophile. More relevantly, the diazonium salt formed from the amino group can be displaced by a variety of nucleophiles in Sandmeyer or related reactions.
Coupling Reactions (e.g., C-N, C-C, C-H functionalization)
The amino group and the aromatic C-H bonds of this compound, as well as its potential derivatives (e.g., halo-substituted analogues), can participate in a variety of modern palladium-catalyzed cross-coupling reactions.
Transformations Involving the Ether Linkage (e.g., cleavage, rearrangement)
The propoxy group in this compound consists of an ether linkage (C-O-C). Such linkages are generally stable but can undergo cleavage under specific conditions, typically involving strong acids or bases.
Ether Cleavage: Acid-catalyzed cleavage of ethers is a common transformation. For an aryl alkyl ether like this compound, the reaction with a strong acid such as hydrobromic acid (HBr) or hydroiodic acid (HI) would be expected to proceed via nucleophilic substitution. The reaction mechanism would likely involve the protonation of the ether oxygen, making it a better leaving group. Subsequently, a halide ion would attack the less sterically hindered carbon of the ether, which in this case is the propyl group. This would result in the formation of 3-aminonaphthalen-2-ol and a propyl halide.
Due to the high stability of the aryl C-O bond, cleavage resulting in a halogenated naphthalene and propanol (B110389) is highly unlikely. The reaction would selectively cleave the alkyl-oxygen bond.
Rearrangement Reactions: Aryl ethers can undergo various rearrangement reactions, often under thermal or acidic conditions. One of the most well-known is the Claisen rearrangement, which typically involves an allyl aryl ether. Since this compound contains a propyl group and not an allyl group, a classical Claisen rearrangement would not occur.
Other types of rearrangements, such as the Fries or Smiles rearrangements, are also conceivable under specific conditions, potentially leading to the migration of the propoxy group or its fragments to other positions on the naphthalene ring. However, the feasibility and outcomes of such reactions for this specific molecule have not been documented.
Multi-Component Reactions and Cascade Processes for Complex Molecule Synthesis
Naphthylamines are valuable building blocks in organic synthesis, often participating in multi-component reactions (MCRs) to generate complex heterocyclic structures. The primary amino group (-NH2) of this compound is a key functional group for such transformations.
Potential Multi-Component Reactions:
Aza-Diels-Alder Reactions: The amino group could be converted into an imine in situ, which could then act as a dienophile or be part of a diene system in cycloaddition reactions.
Ugi and Passerini Reactions: As a primary amine, this compound could be a component in isocyanide-based MCRs like the Ugi or Passerini reactions, leading to the formation of peptide-like structures or α-acyloxy carboxamides, respectively.
Hantzsch Dihydropyridine Synthesis: While typically involving ammonia (B1221849) or an ammonium (B1175870) salt, primary amines can sometimes be used in variations of this reaction to produce substituted dihydropyridines.
Biginelli Reaction: This reaction condenses an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative to form dihydropyrimidinones. The amino group of this compound could potentially act as the nitrogen-containing component.
Cascade Processes: The strategic placement of the amino and propoxy groups could facilitate cascade reactions, where a single synthetic operation leads to the formation of multiple chemical bonds. For instance, an initial reaction involving the amino group could trigger a subsequent cyclization involving the propoxy group or the naphthalene ring. The synthesis of complex polycyclic heterocyclic systems could be envisioned through such processes. Without experimental data, any proposed cascade is purely speculative.
Kinetic and Thermodynamic Aspects of Key Reactions
The study of reaction kinetics provides insights into the rate of a chemical reaction and the factors that influence it, while thermodynamics determines the position of the equilibrium and the relative stability of reactants and products. For the potential reactions of this compound, several factors would be important:
Steric Hindrance: The bulky naphthalene ring and the propoxy group could sterically hinder the approach of reactants to the amino group, potentially slowing down reaction rates compared to simpler anilines.
Electronic Effects: The naphthalene system is electron-rich, and the amino group is an activating, ortho-, para-directing group. The propoxy group is also an activating group. These electronic properties would influence the reactivity of the aromatic ring in electrophilic substitution reactions and the nucleophilicity of the amino group.
Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria, particularly for reactions involving charged intermediates or transition states.
Temperature and Catalysts: As with most chemical reactions, temperature would play a crucial role in overcoming activation energy barriers. The use of appropriate catalysts could selectively promote desired reaction pathways.
Quantitative kinetic and thermodynamic data, such as rate constants, activation energies, and equilibrium constants, are essential for understanding and optimizing chemical reactions. Unfortunately, such data for reactions involving this compound are not available in the current body of scientific literature.
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of an organic molecule. A complete NMR analysis of 3-Propoxynaphthalen-2-ylamine would involve both ¹H and ¹³C NMR spectroscopy, supplemented by two-dimensional techniques such as COSY, HSQC, and HMBC to establish connectivity between different parts of the molecule.
In a hypothetical ¹H NMR spectrum, one would expect to observe distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) ring, the protons of the propoxy chain (-O-CH₂-CH₂-CH₃), and the amine (-NH₂) protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the 2,3-substitution pattern on the naphthalene core. The propoxy group would exhibit characteristic signals for the methylene (B1212753) and methyl protons, with their multiplicities providing information about adjacent protons.
The ¹³C NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments. The chemical shifts of the carbon atoms in the naphthalene ring would be indicative of the electronic effects of the propoxy and amino substituents. The three distinct carbon signals of the propoxy group would also be expected in their characteristic regions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | δ 7.0 - 8.0 | m |
| -NH₂ | Variable | br s |
| -O-CH₂- | δ ~4.0 | t |
| -CH₂-CH₃ | δ ~1.8 | sextet |
| -CH₃ | δ ~1.0 | t |
Note: These are generalized predictions and actual experimental values may vary.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C | δ 105 - 150 |
| C-N | δ ~140 |
| C-O | δ ~150 |
| -O-CH₂- | δ ~70 |
| -CH₂-CH₃ | δ ~22 |
| -CH₃ | δ ~10 |
Note: These are generalized predictions and actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, these techniques would be used to confirm the presence of the amine (N-H), ether (C-O), and aromatic (C=C) functionalities.
The IR spectrum would be expected to show characteristic N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic propoxy chain would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. A strong C-O stretching band for the aryl ether linkage would be anticipated around 1200-1260 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound, which would in turn confirm its molecular formula (C₁₃H₁₅NO).
Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. The fragmentation would likely involve the loss of the propoxy group or parts of it, as well as fragmentation of the naphthalene ring system. The identification of these fragment ions would help to piece together the structure of the parent molecule.
UV-Vis Spectroscopy for Electronic Transitions and Conjugation Pathway Investigation
UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π-π* transitions within the extended π-system of the naphthalene ring. The presence of the amino and propoxy substituents would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene, due to their electron-donating effects which extend the conjugation. The position and intensity of these absorption bands are sensitive to the solvent polarity.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of a molecule. These studies typically involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for predicting a molecule's reactivity, with the HOMO energy indicating its electron-donating ability and the LUMO energy its electron-accepting ability.
Another key component is the generation of Molecular Electrostatic Potential (MEP) maps. mdpi.comwho.int These maps illustrate the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are vital for predicting sites of interaction. mdpi.comwho.intresearchgate.net However, specific HOMO-LUMO energy values and detailed MEP maps for 3-Propoxynaphthalen-2-ylamine are not available in the current body of scientific literature.
Conformational Analysis and Molecular Dynamics Simulations of Flexible Moieties
The propoxy group of this compound introduces conformational flexibility. Conformational analysis, often performed using quantum chemical methods, is employed to identify the most stable geometric arrangements (conformers) of the molecule by calculating the potential energy surface as a function of dihedral angles. atamanchemicals.com
Following this, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the molecule over time in a simulated environment (e.g., in a solvent). MD studies are valuable for understanding how the flexible propoxy chain moves and interacts with its surroundings, which can influence its physical and biological properties. No specific conformational analyses or MD simulation results for this compound have been reported.
Prediction of Spectroscopic Properties and Experimental Validation
Computational methods are frequently used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. Theoretical predictions of ¹H and ¹³C NMR spectra for a proposed structure can be compared with experimental data to confirm its identity and stereochemistry. Similarly, calculated IR frequencies can be correlated with experimental spectra to assign specific vibrational modes to functional groups within the molecule. For this compound, there are no published studies presenting either the theoretical prediction of its spectroscopic properties or their experimental validation.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical chemistry plays a critical role in mapping out potential reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a chemical reaction can be constructed. Transition state analysis helps to determine the activation energy, which is the primary factor controlling the reaction rate. Such studies could, for instance, elucidate the mechanisms of synthesis or metabolic degradation of this compound. At present, no such reaction pathway elucidations for this compound are documented.
Investigation of Non-Covalent Interactions and Intermolecular Forces
Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, are crucial in determining the supramolecular chemistry and condensed-phase properties of a compound. Computational tools like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are used to visualize and quantify these forces. Understanding these interactions is key to predicting crystal packing, solubility, and binding affinity to biological targets. There is currently no available research detailing the non-covalent interactions specific to this compound.
Solvent Effects on Molecular Properties and Reaction Energetics
The surrounding solvent can significantly influence a molecule's properties and reactivity. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of a solvent on molecular geometry, electronic structure, and the energetics of reaction pathways. These calculations are essential for bridging the gap between theoretical gas-phase studies and real-world solution-phase chemistry. No studies on the solvent effects on this compound have been found in the literature.
Application of Machine Learning and AI in Predicting Structure-Reactivity Relationships
In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry. By training models on large datasets of known molecules, ML algorithms can predict various properties, including reactivity, toxicity, and spectroscopic signatures, for new or unstudied compounds. Such an approach could be applied to a series of naphthalen-2-amine derivatives to predict the properties of this compound. However, the application of ML or AI specifically for predicting the structure-reactivity relationships of this compound has not been reported.
Research Applications and Functional Material Development
As Synthetic Intermediates in the Construction of Advanced Organic Scaffolds
No specific studies detailing the use of 3-Propoxynaphthalen-2-ylamine as a synthetic intermediate were identified in the current body of scientific literature. However, the broader class of naphthylamine derivatives is of significant importance in organic synthesis. These compounds serve as versatile building blocks for the construction of more complex molecular architectures.
Naphthylamines are key precursors in the synthesis of azo dyes. wikipedia.orgwikipedia.org The amino group can be diazotized and then coupled with other aromatic compounds to produce a vast range of colors. atamanchemicals.com Furthermore, derivatives of 2-naphthylamine (B18577) have been historically used in the synthesis of various commercial dyes and rubber antioxidants. wikipedia.orgguidechem.com More contemporary applications see naphthylamine derivatives used in the synthesis of complex heterocyclic systems and chiral ligands for asymmetric catalysis. For instance, oxidative coupling of 2-naphthylamine derivatives, catalyzed by copper(II) complexes, provides an efficient route to 1,1'-binaphthyl-2,2'-diamine (BINAM) derivatives, which are valuable chiral scaffolds. acs.org The reactivity of the amino group and the naphthalene (B1677914) ring allows for a variety of chemical transformations, making these compounds valuable intermediates in medicinal chemistry and materials science. mdpi.comgoogle.comacs.orgsigmaaldrich.com
Role as Ligands in Coordination Chemistry and Catalysis
There is no specific information available on the use of this compound as a ligand in coordination chemistry or catalysis. However, the aminonaphthalene framework is a common feature in ligands designed for various catalytic applications. The nitrogen atom of the amino group can act as a Lewis base, coordinating to a metal center. The naphthalene backbone provides a rigid and sterically defined environment, which can influence the selectivity and activity of the resulting catalyst.
For example, imine-naphthol tripodal ligands, synthesized from 2-hydroxy-1-naphthaldehyde (B42665) and tris(2-aminoethyl)amine, have been shown to form stable complexes with metal ions like Fe(III), Al(III), and Cr(III). nih.gov Such multidentate ligands that incorporate the naphthyl moiety are of interest for mimicking the coordination environment of metal ions in biological systems. nih.gov In the realm of catalysis, palladium complexes featuring ligands derived from 1-naphthylamine (B1663977) have been developed for C-H activation and amination reactions. sigmaaldrich.com These catalysts have demonstrated high efficiency in forming carbon-nitrogen bonds, which are crucial transformations in organic synthesis.
Table 1: Examples of Naphthylamine-Based Ligands in Catalysis
| Ligand Type | Metal | Catalytic Application | Reference |
|---|---|---|---|
| Imine-Naphthol Tripodal Ligand | Fe(III), Al(III), Cr(III) | Metal Ion Sequestration | nih.gov |
| Picolinamide-directed 1-Naphthylamine | Silver(I) | C-H Amination | mdpi.com |
| Naphthylpyridyl Ligand | Copper(II) | Oxidative Coupling of 2-Naphthylamines | acs.org |
| 1-Naphthylamine Derivatives | Palladium | C-H Amination | sigmaaldrich.com |
Precursors for Polymer and Oligomer Synthesis
While no studies on the polymerization of this compound have been reported, the polymerization of other naphthylamine derivatives, such as 1-naphthylamine, is well-documented. Poly(1-naphthylamine) (PNA) is a conducting polymer that has garnered interest for its unique electronic and optical properties. researchgate.netresearchgate.netmdpi.com
PNA can be synthesized through chemical or electrochemical oxidative polymerization. researchgate.netacs.org The resulting polymers and oligomers exhibit properties similar to other conductive polymers like polyaniline, including multiple oxidation states and electrochromism. researchgate.net The structure of these polymers typically consists of 1,4-coupled amine and imine linkages. researchgate.net PNA has been explored for various applications, including gas sensing, photocatalysis, and as a material for supercapacitors. mdpi.com The incorporation of a bulky naphthalene unit is expected to influence the polymer's morphology, solubility, and electronic properties compared to simpler aromatic amine-based polymers.
Components in Functional Organic Materials (e.g., optical materials, chemosensors, dyes as chemical probes)
No specific functional organic materials based on this compound have been described in the literature. However, the aminonaphthalene scaffold is a key component in a variety of functional organic materials due to its favorable photophysical properties.
Optical Materials: Aminonaphthalene derivatives are known for their fluorescence properties. photochemcad.com The amino group acts as an electron-donating group, which can lead to intramolecular charge transfer (ICT) upon photoexcitation, often resulting in strong fluorescence emission. mdpi.com The position and nature of substituents on the naphthalene ring can be tuned to modify the absorption and emission wavelengths. For example, azobenzene (B91143) derivatives modified with an aminonaphthalene moiety have been studied for their nonlinear optical properties. nih.gov
Chemosensors and Dyes as Chemical Probes: The fluorescence of aminonaphthalene derivatives can be sensitive to the local environment, making them useful as chemical probes. Naphthalene-based fluorescent probes have been designed for the detection of metal ions, with the amino group often serving as part of the ion recognition site. nih.gov For instance, 1,8-naphthalimide (B145957) derivatives containing an amino group are widely used as fluorescent chemosensors for metal cations. mdpi.commdpi.comrsc.org The binding of a metal ion to the sensor can modulate the ICT process, leading to a change in the fluorescence intensity or wavelength. Similarly, amino-1,8-naphthalimide-based fluorescent sensors have been developed for the detection of hazardous chemicals like phosgene. rsc.org
Table 2: Photophysical Properties of 2-Aminonaphthalene
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Absorption Maximum (λ_abs) | 239 nm | Acetonitrile | photochemcad.com |
| Molar Absorptivity (ε) | 53,700 M⁻¹cm⁻¹ | Acetonitrile | photochemcad.com |
| Fluorescence Quantum Yield (Φ_F) | 0.91 | Acetonitrile | photochemcad.com |
Probing Biological Systems through Molecular Interaction Studies (e.g., binding site analysis, enzymatic pathway modulation mechanisms)
There is no available research on the use of this compound for probing biological systems. However, the biological activities and interactions of other aminonaphthalene derivatives have been investigated.
Some naphthalene derivatives have shown anti-inflammatory activities by inhibiting the activation of neutrophils. researchgate.net The interaction of diaminonaphthalenes with the aryl hydrocarbon (Ah) receptor and their ability to induce cytochrome P450 enzymes (CYP1A) have also been studied. nih.gov These studies indicate that the position of the amino groups on the naphthalene ring significantly influences their biological activity. nih.gov
More recently, the biodegradation pathway of 1-naphthylamine has been elucidated, revealing a glutamine synthetase-like enzyme that initiates the degradation process through glutamylation. nih.gov This enzyme exhibits broad substrate selectivity towards various aniline (B41778) and naphthylamine derivatives, and understanding its mechanism can be crucial for bioremediation of sites contaminated with these compounds. nih.gov
Applications in Environmental Chemistry (e.g., as sorbents for carbon capture, chemical probes for pollutants)
No studies have been found that specifically investigate the application of this compound in environmental chemistry. While amine-functionalized materials are extensively studied as sorbents for carbon capture, there is no specific mention of naphthylamine-based sorbents in the provided search results. The general principle involves the reaction of the basic amine groups with acidic CO2.
In the context of chemical probes for pollutants, as mentioned in section 6.4, the fluorescence properties of aminonaphthalene derivatives make them potential candidates for the detection of environmental contaminants like heavy metal ions. mdpi.comnih.gov
Development of Mechanistic Probes for Chemical and Biochemical Processes
There is no information available on the use of this compound as a mechanistic probe. The development of such probes often relies on specific reactivity or spectroscopic properties that can report on the progress of a reaction or interaction. While the aminonaphthalene core has useful spectroscopic properties, its application as a mechanistic probe would depend on the specific system being studied. For example, understanding the reaction mechanisms of 2-naphthol (B1666908) derivatives has been a subject of investigation, but this does not directly translate to the applications of this compound. gla.ac.uk
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Contributions
A thorough review of existing scientific databases yields no specific studies centered on 3-Propoxynaphthalen-2-ylamine. Research on naphthylamine derivatives is extensive, covering areas from dye synthesis to pharmaceuticals, but the influence of a propoxy group at the C-3 position in conjunction with an amine group at the C-2 position of the naphthalene (B1677914) ring has not been a focus of published work. Methodologically, the synthesis of such a compound would likely draw from established protocols for the synthesis of substituted naphthalenes, which include metal-catalyzed cross-coupling reactions and various cyclization strategies. However, without experimental data, these remain theoretical approaches for this specific molecule.
Challenges and Opportunities in Propoxynaphthalen-2-ylamine Research
The primary challenge in the study of this compound is the current lack of foundational research. Key data on its synthesis, characterization, and basic properties are not publicly available. This presents a significant hurdle for any investigation into its potential applications.
However, this void also represents a considerable opportunity for original research. The synthesis and characterization of this compound would be a novel contribution to the field of organic chemistry. Subsequent studies could explore its physicochemical properties, such as its fluorescence, which is a known characteristic of many naphthalene derivatives. The unique electronic environment created by the adjacent propoxy and amine groups could lead to interesting and potentially useful photophysical behaviors.
| Research Area | Challenges | Opportunities |
| Synthesis | Lack of established protocols for this specific isomer. | Development of novel synthetic routes. |
| Characterization | No existing spectral or analytical data for comparison. | First-time reporting of spectroscopic and crystallographic data. |
| Properties | Unknown photophysical, electronic, and biological properties. | Discovery of new fluorescent probes, electronic materials, or bioactive molecules. |
| Applications | No known applications. | Exploration of potential uses in materials science, medicinal chemistry, or as a chemical intermediate. |
Emerging Trends and Interdisciplinary Research Prospects for Naphthylamine Systems
Research into naphthylamine systems continues to evolve, with several emerging trends that could provide a roadmap for the future study of this compound. One significant trend is the development of functional materials. Naphthylamine derivatives are being investigated for their use in organic light-emitting diodes (OLEDs), chemical sensors, and as fluorescent probes for biological imaging. The specific substitution pattern of this compound could be designed to tune its electronic and photophysical properties for such applications.
Interdisciplinary research holds the most promise for unlocking the potential of novel naphthylamine systems. Collaboration between synthetic organic chemists, materials scientists, and biologists will be crucial. For instance, the synthesis of this compound could be followed by computational studies to predict its properties, which could then be experimentally verified. If promising properties are identified, collaborations with materials scientists could lead to its incorporation into new devices. Similarly, its biological activity could be screened through collaborations with pharmacologists and biochemists.
The future of research on this compound is contingent on foundational synthetic work. Once this has been achieved, the compound can be situated within the broader and highly active field of naphthylamine research, with numerous avenues for interdisciplinary exploration.
Q & A
Basic: How can synthetic routes for 3-Propoxynaphthalen-2-ylamine derivatives be optimized for yield and purity?
Methodological Answer:
Optimization typically involves adjusting reaction conditions such as solvent choice, base strength, and temperature. For example, in naphthol-based syntheses (e.g., propargyl ether formation), using polar aprotic solvents like DMF with a mild base (K₂CO₃) at room temperature promotes oxyanion formation and minimizes side reactions . Monitoring reaction progress via TLC (n-hexane:ethyl acetate, 9:1) ensures timely quenching to prevent degradation. Post-reaction purification via solvent extraction (ethyl acetate) and drying (anhydrous Na₂SO₄) enhances purity .
Advanced: What catalytic systems improve regioselectivity in alkynylation reactions for propargylamine derivatives?
Methodological Answer:
Copper(I) catalysts (e.g., Cu₂O) are effective in promoting regioselective alkynylation of halogenated imines or amines. For instance, Cu₂O-mediated coupling of terminal alkynes with polyhalogenated substrates enables precise control over propargylamine formation, as demonstrated in multi-component reactions involving formaldehyde and secondary amines . Catalytic efficiency can be further enhanced by ligand design (e.g., chiral ligands for enantioselectivity) and solvent optimization (e.g., acetonitrile for improved solubility). HRMS and NMR validation are critical for confirming regiochemical outcomes .
Basic: What analytical techniques are standard for characterizing this compound derivatives?
Methodological Answer:
Routine characterization includes:
- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substitution patterns (e.g., naphthalene ring protons vs. propoxy chain signals) .
- HRMS : Validates molecular weight and isotopic patterns.
- TLC : Tracks reaction progress using polarity-matched solvent systems (e.g., n-hexane:ethyl acetate) .
For structural ambiguities, 2D NMR (e.g., COSY, HSQC) resolves connectivity issues .
Advanced: How can conflicting toxicity data for naphthalene derivatives be resolved in mechanistic studies?
Methodological Answer:
Discrepancies often arise from variations in exposure models or analytical methods. A systematic approach includes:
- Dose-response studies : Establishing thresholds for acute vs. chronic toxicity using in vitro (e.g., hepatocyte assays) and in vivo models .
- Metabolite profiling : LC-MS/MS identifies toxic intermediates (e.g., naphthoquinones) formed via cytochrome P450 oxidation .
- Comparative genomics : Cross-referencing transcriptomic data from human and animal models to identify conserved toxicity pathways .
Basic: What safety protocols are essential for handling this compound in lab settings?
Methodological Answer:
- PPE : Gloves, lab coats, and goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., propargyl bromide) .
- Emergency measures : Immediate rinsing with water for spills or skin contact, followed by medical consultation .
Advanced: How can environmental persistence of naphthalene derivatives be assessed in ecotoxicology studies?
Methodological Answer:
- Photodegradation assays : Expose compounds to UV light and quantify degradation products via HPLC or GC-MS .
- Biotic degradation : Use soil or water microcosms to track microbial metabolism (e.g., LC-MS for metabolite identification).
- QSAR modeling : Predict environmental half-lives based on substituent effects (e.g., propoxy groups altering hydrophobicity) .
Advanced: What strategies enable target identification for naphthalene-based bioactive compounds?
Methodological Answer:
- SPR (Surface Plasmon Resonance) : Screens compound libraries against immobilized receptors (e.g., GPCRs) to assess binding affinity .
- Cryo-EM : Resolves ligand-receptor complexes at near-atomic resolution for mechanistic insights .
- Knockout models : CRISPR/Cas9 gene editing in cell lines validates target specificity (e.g., serotonin receptor interactions) .
Basic: How are solvent systems selected for chromatographic purification of naphthalene derivatives?
Methodological Answer:
Solvent polarity is tailored to compound hydrophobicity:
- Flash chromatography : Start with low-polarity solvents (n-hexane) and gradually increase polarity with ethyl acetate .
- HPLC : Use C18 columns with acetonitrile/water gradients for high-resolution separation. Avoid buffered systems unless ionizable groups are present .
Advanced: How do electronic effects of substituents influence the reactivity of naphthalene derivatives in electrophilic substitution?
Methodological Answer:
- Hammett analysis : Quantifies substituent effects (σ⁺ values) on reaction rates. Electron-donating groups (e.g., propoxy) activate the naphthalene ring toward electrophiles, directing substitution to the α-position .
- DFT calculations : Predicts charge distribution and transition states (e.g., Fukui indices for electrophilic attack sites) .
Advanced: What methodologies address contradictions in reported bioactivity data for propargylamine derivatives?
Methodological Answer:
- Meta-analysis : Pool data from multiple studies, adjusting for variables like cell line heterogeneity or assay sensitivity .
- Dose standardization : Normalize activity metrics (e.g., IC₅₀) to molar concentrations rather than mass-based units.
- Orthogonal assays : Confirm hits using unrelated techniques (e.g., fluorescence polarization alongside radiometric binding) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
